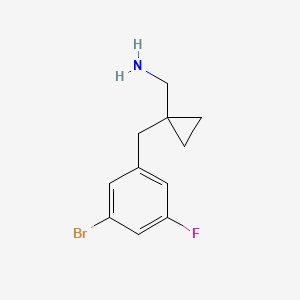
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H13BrFN . It is a cyclopropyl derivative that contains both bromine and fluorine atoms on a benzyl group, making it a unique and potentially useful compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine typically involves the following steps:
Bromination and Fluorination: The starting material, benzyl cyclopropylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions of the benzyl ring, respectively.
Cyclopropylation: The benzyl group is then attached to a cyclopropylmethanamine moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (1-(3-Chloro-5-fluorobenzyl)cyclopropyl)methanamine
- (1-(3-Bromo-5-chlorobenzyl)cyclopropyl)methanamine
- (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)ethanamine
Comparison:
- (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine is unique due to the specific combination of bromine and fluorine atoms on the benzyl group, which can influence its reactivity and biological activity.
- Other similar compounds may have different halogen atoms or different positions of substitution, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13BrFN/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5H,1-2,6-7,14H2 |
InChI Key |
DEDCAQPGXVUVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC(=C2)Br)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


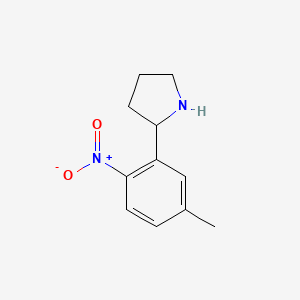
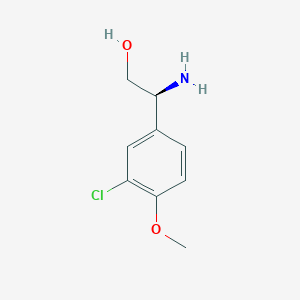
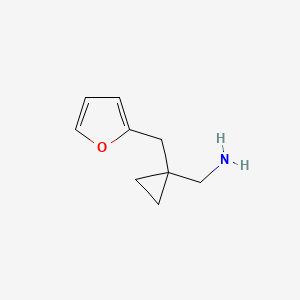
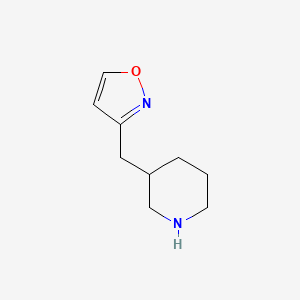
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
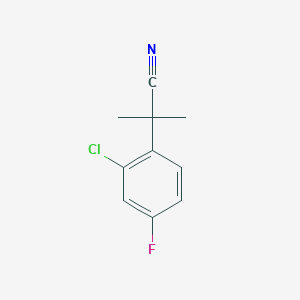
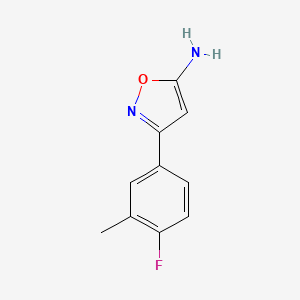
amino}acetamide](/img/structure/B13595210.png)
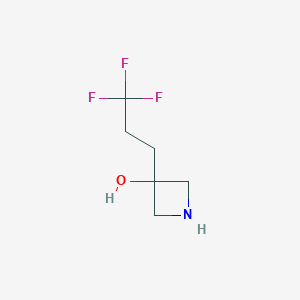
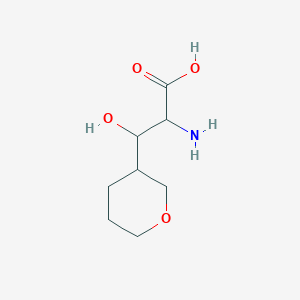
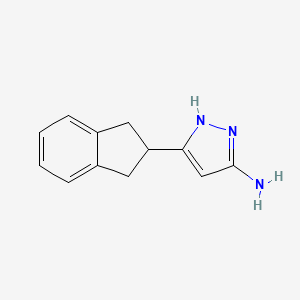
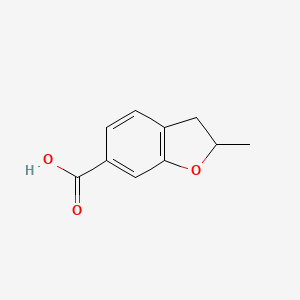
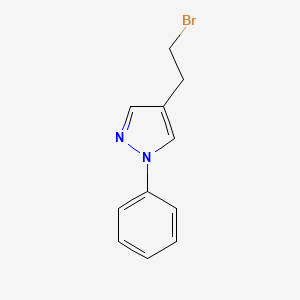
![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
